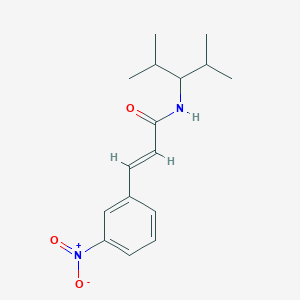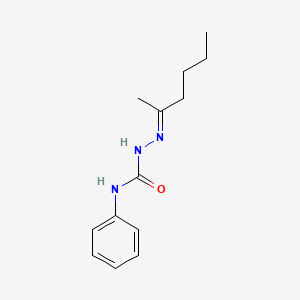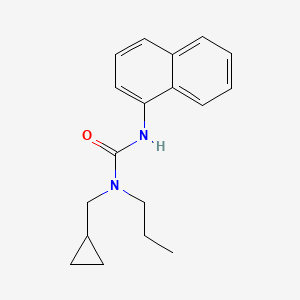
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide, also known as NIPAAm-3NO2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a temperature-sensitive polymer that undergoes a reversible phase transition in response to changes in temperature. This property makes it an ideal candidate for various applications in the field of biotechnology and biomedical engineering.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide is based on its temperature-sensitive properties. At temperatures below its lower critical solution temperature (LCST), it is soluble in water and can form a stable solution. However, as the temperature increases above the LCST, it undergoes a phase transition and becomes insoluble in water, forming a gel-like substance. This property can be exploited in various applications, such as drug delivery, where the drug is released as the temperature increases.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. It has been used in cell culture studies to create temperature-sensitive substrates that can support the growth of cells. Additionally, it has been used in animal studies for drug delivery applications, where it has shown to be well-tolerated and effective in delivering drugs to the target site.
Advantages and Limitations for Lab Experiments
The advantages of N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide in lab experiments include its temperature-sensitive properties, biocompatibility, and non-toxicity. Its ability to undergo a reversible phase transition in response to changes in temperature makes it an ideal candidate for various applications in biotechnology and biomedical engineering. However, its limitations include the difficulty in controlling the temperature of the system, which can affect the stability and efficacy of the compound.
Future Directions
There are several future directions for the use of N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide in scientific research. One potential application is in the development of temperature-sensitive hydrogels for tissue engineering. These hydrogels can be used to create scaffolds that can support the growth of cells and tissues. Another potential application is in the development of biosensors for the detection of various analytes. N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide can be used as a sensing element that can respond to changes in temperature and detect the presence of analytes in a sample. Additionally, N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide can be used in the development of drug delivery systems that can release drugs in response to changes in temperature, which can improve the efficacy and safety of drug delivery.
Synthesis Methods
The synthesis of N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide involves the reaction of N-isopropylacrylamide (NIPAAm) with 3-nitrophenylacrylic acid. The reaction is typically carried out using a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a solvent such as dimethylformamide (DMF). The resulting product is a white crystalline powder that is soluble in water.
Scientific Research Applications
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in drug delivery, tissue engineering, and biosensors. Its temperature-sensitive properties make it an ideal candidate for drug delivery systems that can release drugs in response to changes in temperature. Additionally, it has been used in tissue engineering to create scaffolds that can support the growth of cells and tissues. In biosensors, N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide has been used as a sensing element for the detection of various analytes.
properties
IUPAC Name |
(E)-N-(2,4-dimethylpentan-3-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)16(12(3)4)17-15(19)9-8-13-6-5-7-14(10-13)18(20)21/h5-12,16H,1-4H3,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNCPLSSASEXHP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(C)C)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-2-methylpropyl)-3-(3-nitrophenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)



![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)
![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)

